molecular formula C10H11Cl B1608075 3-(4-Chloro-3-methylphenyl)-1-propene CAS No. 842124-22-5

3-(4-Chloro-3-methylphenyl)-1-propene

Cat. No. B1608075
M. Wt: 166.65 g/mol
InChI Key: OKYCTIWNBQWQTJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-1-propene, also known as 3-Chloro-1-propene, is an organic compound of the alkylbenzene family. It is composed of a benzene ring with a chlorine atom and a methyl group attached to the third carbon atom of the ring. This compound is used in a variety of scientific research applications and has many biochemical and physiological effects.

Scientific Research Applications

Polymer Synthesis and Material Science Applications

  • Controlled Polymerization for Electronic and Photonic Devices : The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator demonstrates the ability to synthesize pi-conjugated organic polymers with precise control, crucial for advances in electronic and photonic devices (Bronstein & Luscombe, 2009).

  • Polymerization Catalysts for Polypropylene : Chiral ansa-metallocenes are used as catalysts to polymerize propylene, producing polypropylene with narrow molecular weight distributions. This research showcases the application of sophisticated catalysts in the polymerization process, potentially applicable to the synthesis of polymers involving 3-(4-Chloro-3-methylphenyl)-1-propene (Collins et al., 1992).

  • Enhancing Solid-State Emission of Poly(thiophene)s : The postfunctionalization of poly(3-hexylthiophene) (P3HT) allows for the study of the effects of functional groups on the optical and photophysical properties of poly(thiophene)s, indicating potential applications in modifying the properties of similar polymers for improved performance in solid-state applications (Li et al., 2002).

Chemical Analysis and Environmental Studies

  • Atmospheric Oxidation Studies : An experimental study on the reactions of chlorinated alkenes with atmospheric oxidants provides insights into their environmental behavior and reactivity. Such studies are crucial for understanding the atmospheric fate of various compounds, including potentially 3-(4-Chloro-3-methylphenyl)-1-propene, and their environmental impact (Zhang et al., 2017).

properties

IUPAC Name

1-chloro-2-methyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-3-4-9-5-6-10(11)8(2)7-9/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYCTIWNBQWQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374010
Record name 3-(4-Chloro-3-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methylphenyl)-1-propene

CAS RN

842124-22-5
Record name 1-Chloro-2-methyl-4-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842124-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-3-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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